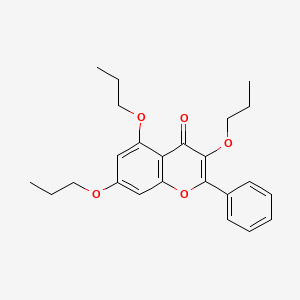

2-Phenyl-3,5,7-tripropoxychromen-4-one

概要

準備方法

合成経路と反応条件

MRS1042の合成は、炭酸カリウムなどの塩基の存在下、2-フェニルクロメン-4-オンとプロピルブロミドを反応させることで行われます。反応は一般的に、ジメチルホルムアミドなどの有機溶媒中、高温で行われます。 .

工業生産方法

MRS1042の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、自動反応器と連続フローシステムを使用して、品質と収量の一貫性を確保します。 .

化学反応の分析

反応の種類

MRS1042は、以下を含む様々な化学反応を起こします。

酸化: MRS1042は酸化されて、対応するキノンを生成します。

還元: MRS1042の還元により、ジヒドロ誘導体が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムが、頻繁に使用される還元剤です。

生成される主な生成物

酸化: キノン

還元: ジヒドロ誘導体

科学研究における用途

MRS1042は、科学研究において幅広い用途があります。

化学: 配位化学におけるリガンドとして、そして他の生物活性化合物の合成の前駆体として使用されます。

生物学: 酵素阻害剤としての可能性について研究されています。

医学: 抗炎症作用と抗癌作用について研究されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Studies have demonstrated that 2-Phenyl-3,5,7-tripropoxychromen-4-one exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, research indicates that this compound can inhibit the growth of breast cancer cells by affecting the expression of key proteins involved in cell cycle regulation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Modulation of PI3K/Akt signaling pathway |

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) | Comparison to Standard (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 20.0 | Lower than Ascorbic Acid (15 µM) |

| ABTS Scavenging | 18.0 | Comparable to Ascorbic Acid |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating inflammatory diseases and conditions.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing neuronal cell death and promoting neuronal health in models of neurodegenerative diseases like Alzheimer's. The underlying mechanisms involve the modulation of oxidative stress and inflammation in neuronal tissues.

Synthesis and Structural Studies

The synthesis of this compound is achieved through various chemical reactions involving phenolic compounds and propoxy groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure.

Table 3: Synthesis Overview

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| One-pot synthesis | Phenolic compounds + Propoxy reagents | 85 |

| Reflux conditions | Ethanol solvent with acid catalyst | 90 |

作用機序

MRS1042は、特定の分子標的と相互作用することでその効果を発揮します。特定の酵素の活性部位に結合してその活性を阻害することが知られています。この相互作用は、様々な生化学経路を調節し、その結果観察される生物学的効果をもたらします。 .

類似の化合物との比較

類似の化合物

- 2-フェニル-3,5,7-トリメトキシクロメン-4-オン

- 2-フェニル-3,5,7-トリエトキシクロメン-4-オン

- 2-フェニル-3,5,7-トリイソプロポキシクロメン-4-オン

独自性

MRS1042は、プロポキシ基による特定の置換パターンにより、その類似体と比較して、独特の物理化学的特性と生物活性を持っています。 .

類似化合物との比較

Similar Compounds

- 2-phenyl-3,5,7-trimethoxychromen-4-one

- 2-phenyl-3,5,7-triethoxychromen-4-one

- 2-phenyl-3,5,7-triisopropoxychromen-4-one

Uniqueness

MRS1042 is unique due to its specific substitution pattern with propoxy groups, which imparts distinct physicochemical properties and biological activities compared to its analogs .

生物活性

2-Phenyl-3,5,7-tripropoxychromen-4-one is a synthetic flavonoid compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 302.37 g/mol

IUPAC Name: this compound

The compound features a chromone backbone with three propoxy groups at positions 3, 5, and 7, along with a phenyl group at position 2. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves the modulation of various cellular pathways:

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

- Anti-inflammatory Effects: Research indicates that this flavonoid can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study on Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated its ability to reduce lipid peroxidation in cellular models. The compound showed a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase and catalase), indicating its potential role in mitigating oxidative damage.

Anti-inflammatory Research

In vitro studies revealed that treatment with this flavonoid significantly decreased the levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases.

Anticancer Studies

Research involving various cancer cell lines (e.g., breast and colon cancer) indicated that this compound could inhibit cell growth and induce apoptosis. Mechanistically, it was found to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general observations suggest:

- Absorption: The compound is likely to be well absorbed due to its lipophilic nature.

- Distribution: It may distribute widely across tissues due to its chemical structure.

- Metabolism: Potential metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.

特性

分子式 |

C24H28O5 |

|---|---|

分子量 |

396.5 g/mol |

IUPAC名 |

2-phenyl-3,5,7-tripropoxychromen-4-one |

InChI |

InChI=1S/C24H28O5/c1-4-12-26-18-15-19(27-13-5-2)21-20(16-18)29-23(17-10-8-7-9-11-17)24(22(21)25)28-14-6-3/h7-11,15-16H,4-6,12-14H2,1-3H3 |

InChIキー |

ABZJCSJCNNCZRY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCCC |

正規SMILES |

CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCCC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MRS1042; MRS 1042; MRS-1042. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。